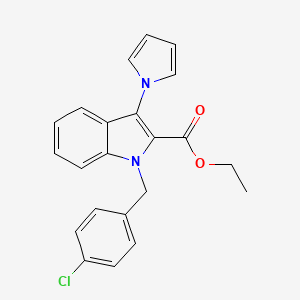

ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, also known as 4-chlorobenzyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 135-136°C and a molecular weight of 301.7 g/mol. It is soluble in ethanol and dimethyl sulfoxide, and slightly soluble in water. This compound has been used in the synthesis of various molecules, such as 2-chloro-4-methyl-3-thiophenecarboxylic acid, 2-chloro-4-methyl-3-thiophenecarboxylic acid ethyl ester, and 1-methoxy-3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Reactivity

An Expedient Phosphine-catalyzed [4 + 2] Annulation : This research demonstrates the utility of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions, expanding the reaction scope and providing insights into the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's versatility in organic synthesis Zhu, X.-F., Lan, J., & Kwon, O. (2003). Journal of the American Chemical Society.

Reaction with Hydrazines : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines, leading to regioisomeric 3- and 5-substituted pyrazoles, indicating the compound's reactivity and potential for producing pyrazole derivatives Mikhed’kina, E. I., Bylina, O. S., Mel’nik, I. I., & Kozhich, D. T. (2009). Russian Journal of Organic Chemistry.

Photophysical Studies

Photophysical Behavior of Novel Derivatives : The photophysical properties of a new 4-aza-indole derivative were studied in different solvents, showing reverse solvatochromism and high quantum yield, suggesting applications in bio- or analytical sensors and optoelectronic devices Bozkurt, E., & Doğan, Ş. D. (2018). Research on Chemical Intermediates.

Applications in Material Science

Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products : A method was developed for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation, useful in the preparation of N-fused heterocycle products, highlighting the compound's potential in material science applications Ghaedi, A., Bardajee, G., Mirshokrayi, A., Mahdavi, M., Shafiee, A., & Akbarzadeh, T. (2015). RSC Advances.

Spectroscopic and Quantum Chemical Studies

Spectroscopic and Quantum Chemical Correlation : This study focused on the structural evaluation, chemical reactivity, and non-linear optical property investigation of chalcone derivatives with a pyrrole moiety, showcasing the potential for non-linear optical applications and providing a deeper understanding of the compound's electronic properties Singh, R. N., Rawat, P., Baboo, V., & Kumar, Y. (2015). Journal of Molecular Structure.

properties

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-13-5-6-14-24)18-7-3-4-8-19(18)25(21)15-16-9-11-17(23)12-10-16/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODQVGMZWGIRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2655675.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2655676.png)

![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2655680.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655683.png)

![4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2655688.png)

![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)

![4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2655697.png)